molecular formula C11H14O5 B1671432 Genipin CAS No. 6902-77-8

Genipin

Cat. No. B1671432
CAS RN: 6902-77-8
M. Wt: 226.23 g/mol
InChI Key: AZKVWQKMDGGDSV-BCMRRPTOSA-N
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Description

Genipin is a chemical compound found in the fruit extract of Genipa americana and Gardenia jasminoides. It is an aglycone derived from an iridoid glycoside called geniposide . Genipin is an excellent natural cross-linker for proteins, collagen, gelatin, and chitosan cross-linking . It has a low acute toxicity, making it much less toxic than many other commonly used synthetic cross-linking reagents .


Synthesis Analysis

Genipin is a secoiridoid that may be obtained directly from Genipa americana and after geniposide hydrolysis from Gardenia jasminoides fruits . The structure of this natural product, C11H14O5, was determined by Djerassi and co-workers in the early 1960s .


Molecular Structure Analysis

The structure of genipin in solution has been studied using 1H-NMR and corroborated by computational chemistry . Genipin reacts with primary and secondary amines, which is very useful for polymer chemistry and many other biological applications .


Chemical Reactions Analysis

Genipin can react spontaneously with primary amine groups of amino acids, peptides, or proteins to form dark-blue pigments . The evolution of the reaction can be followed by the color change of the blend, together with thermal analyses and infrared spectroscopy .


Physical And Chemical Properties Analysis

Genipin is soluble in water, alcohol, and propylene-glycol . It can react spontaneously with primary amine groups of amino acids, peptides, or proteins to form dark-blue pigments .

Scientific Research Applications

1. Anticancer Applications

Genipin exhibits significant anticancer effects, functioning as a tumor promoter inhibitor in various cancers. It reduces reactive oxygen species generation, suppresses matrix metalloproteinase 2 expression, and induces caspase-dependent apoptosis. Its role as a crosslinking agent also aids in creating sustained or delayed-release nanoparticle formulations for anticancer therapy (Shanmugam et al., 2018).

2. Liver Disease Treatment

Genipin shows therapeutic potential in treating various liver diseases, including cholestatic, septic, ischemia/reperfusion-triggered acute liver injury, fulminant hepatitis, and NAFLD. Its mechanisms involve potentiating bilirubin disposal, suppressing pro-inflammatory cytokines production, and modulating cell death pathways (Fan et al., 2020).

3. Understanding Structural Properties

Studies on genipin's structure in solution, using NMR spectroscopy and Density Functional Theory calculations, help in understanding its applications ranging from a natural cross-linker for proteins to a regulating agent for drug delivery (Tommaso et al., 2013).

4. Biocatalyst Design

Genipin's low toxicity and good crosslinking properties make it ideal for biocatalyst design, particularly in the production of chitosan materials, biological scaffolds for tissue engineering, and controlled drug delivery systems (Tacias-Pascacio et al., 2019).

5. Mitochondrial Protein Interaction

Genipin interacts with various mitochondrial proteins, influencing processes like proton transport and cellular metabolism. Its effect on mitochondrial uncoupling proteins, particularly UCP2, is notable in the context of diseases like cancer and diabetes (Kreiter et al., 2019).

6. Hypertension and Renal Damage

In models of hypertension-induced renal damage, genipin shows potential in lowering blood pressure and improving renal functions. Its mechanism involves modulation of the TLR/MyD88/MAPK signaling pathway (Yu et al., 2016).

7. Glucose Transport Stimulation

Genipin stimulates glucose transport in muscle cells, which is crucial for treating symptoms of type 2 diabetes. It promotes glucose transporter translocation and increases phosphorylation of various signaling molecules (Ma et al., 2013).

8. Breast Cancer Therapy

Genipin induces apoptosis and inhibits invasion in breast cancer cells, suggesting its potential as a chemopreventive agent for metastatic breast cancer (Kim et al., 2011).

9. Drug Delivery Systems

Its use in creating genipin-cross-linked hydrogels for drug delivery, owing to its biocompatibility and biodegradability, is a significant application in pharmaceuticals (Yu et al., 2021).

10. Obesity Treatment

Genipin has shown potential in treating obesity by promoting lipid mobilization and browning of white adipose tissue in rat models (Guan et al., 2018).

11. Periodontal Disease

In periodontal disease models, genipin inhibits inflammatory cytokine production, suggesting its use in treating periodontal lesions (Shindo et al., 2014).

12. Neuroprotective Drug

Genipin's potential as a neuroprotective drug has been highlighted, especially in its bioactivity against various diseases and low toxicity (Bryś et al., 2022).

13. Dental Applications

The application of genipin in dentistry, particularly in enhancing resin-dentin bond strength, shows its versatility in clinical dentistry (Khalid et al., 2020).

14. Tissue Regeneration

Genipin's role in tissue regeneration is significant, especially in the context of human stem cells. Its properties such as morphology and hydrophilicity influence cell adhesion and phenotype maintenance (Muzzarelli et al., 2016).

15. Extraction and Purification

Research on environmentally friendly recovery and purification methods for genipin is crucial for its application in medicine and the food industry (Ramos-de-la-Peña et al., 2016).

16. Tendon Repair

Genipin's role in mechanical augmentation of collagen tissues for tendon repair is explored, focusing on dose-response effects on cell viability and tissue mechanics (Fessel et al., 2014).

Safety And Hazards

Genipin should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

Genipin has been widely used in many medical applications, mainly in the production of chitosan materials (crosslinked by this reactive), biological scaffolds for tissue engineering, and nanoparticles of chitosan and nanogels of proteins for controlled drug delivery . The future research directions and challenges of genipin-cross-linked hydrogels for pharmaceutical applications are also being discussed .

properties

IUPAC Name

methyl (1R,4aS,7aS)-1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-15-10(13)8-5-16-11(14)9-6(4-12)2-3-7(8)9/h2,5,7,9,11-12,14H,3-4H2,1H3/t7-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKVWQKMDGGDSV-BCMRRPTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1CC=C2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30894999
Record name Genipin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30894999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Genipin

CAS RN

6902-77-8
Record name (+)-Genipin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6902-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Genipin
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Record name Genipin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Genipin
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Record name GENIPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3V2NE52YG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32,200
Citations
MK Shanmugam, H Shen, FR Tang, F Arfuso… - Pharmacological …, 2018 - Elsevier
… Genipin has been shown to have hepatoprotective … genipin as an anticancer agent and briefly describe its diverse mechanism(s) of action. Several lines of evidence suggest that genipin …
Number of citations: 107 www.sciencedirect.com
RAA Muzzarelli - Carbohydrate Polymers, 2009 - Elsevier
… The reaction mechanism between chitosan and genipin is well … The safety and the beneficial actions of genipin emerge from a … The most important applications of genipin in conjunction …
Number of citations: 799 www.sciencedirect.com
A Bigi, G Cojazzi, S Panzavolta, N Roveri, K Rubini - Biomaterials, 2002 - Elsevier
… , increases as a function of genipin concentration up to about 85%. … genipin at concentrations higher than 0.67% are quite similar, and indicative of a good stabilizing effect of genipin. In …
Number of citations: 738 www.sciencedirect.com
AM Ramos-de-la-Peña, CMGC Renard… - Phytochemistry …, 2016 - Springer
… genipin and geniposide are enlisted and described, as well as the reaction mechanism of genipin, and the developed methods for genipin … identification methods for genipin, that should …
Number of citations: 52 link.springer.com
HJ Koo, YS Song, HJ Kim, YH Lee, SM Hong… - European journal of …, 2004 - Elsevier
Genipin, the aglycone of geniposide, is metabolically produced from the geniposide in body tissues. The purpose of this study is to clarify some pharmacological actions of genipin. …
Number of citations: 398 www.sciencedirect.com
C Wang, TT Lau, WL Loh, K Su… - Journal of Biomedical …, 2011 - Wiley Online Library
… Genipin has been widely used as a natural crosslinker to substitute chemical … of genipin in tissue engineering. Therefore in this study, we aimed to evaluate the toxicity of genipin on …
Number of citations: 164 onlinelibrary.wiley.com
FL Mi, SS Shyu, CK Peng - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
In this study, a novel chitosan‐based polymeric network was synthesized by crosslinking with a naturally occurring crosslinking agent—genipin. The results showed that the crosslinking …
Number of citations: 328 onlinelibrary.wiley.com
JS Yoo, YJ Kim, SH Kim… - The Korean journal of …, 2011 - synapse.koreamed.org
… of bovine pericardial tissues fixed with genipin, which is known to be … and conditions of glutaraldehyde and genipin. To determine the … Conclusion: Genipin can be used as an alternative …
Number of citations: 161 synapse.koreamed.org
CH Yao, BS Liu, CJ Chang, SH Hsu… - Materials Chemistry and …, 2004 - Elsevier
… Twenty percent genipin solution was obtained by dissolving 1 g of genipin powder (… of the genipin solution to obtain the final gelatin–genipin mixture with weight percentages of genipin …
Number of citations: 266 www.sciencedirect.com
HW Sung, IL Liang, CN Chen… - Journal of Biomedical …, 2001 - Wiley Online Library
… agent, genipin, has been used by our group to fix biological tissues.6-9 Genipin and its related … Additionally, it is known that genipin can spontaneously react with amino acids or proteins …
Number of citations: 299 onlinelibrary.wiley.com

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